Product packaging for 7-Chloro-1-iodonaphthalene(Cat. No.:CAS No. 70109-79-4)

7-Chloro-1-iodonaphthalene

Cat. No.: B3056283
CAS No.: 70109-79-4
M. Wt: 288.51 g/mol
InChI Key: GDJGDLIUAKYSQX-UHFFFAOYSA-N
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Description

Strategic Importance of Halogenated Naphthalene (B1677914) Derivatives in Contemporary Synthesis

Halogenated naphthalene derivatives are of significant strategic importance in modern organic synthesis. The presence of halogen atoms provides reactive handles for a variety of chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions. synchem.dediva-portal.org These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allow for the selective formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of highly functionalized and complex molecules. diva-portal.orgorganic-chemistry.orgrug.nlwalisongo.ac.idorganic-chemistry.orgnih.govrsc.orgnih.gov The ability to sequentially and selectively functionalize different halogen positions on the naphthalene core, based on the differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl), offers a powerful tool for the regioselective synthesis of intricate structures. smolecule.com

Overview of Structure-Reactivity Relationships in Polyhalogenated Aromatics

The reactivity of polyhalogenated aromatic compounds is intrinsically linked to their structure. The nature of the halogen, its position on the aromatic ring, and the presence of other substituents all play a crucial role in determining the molecule's chemical behavior. In general, the reactivity of the carbon-halogen bond towards oxidative addition in cross-coupling reactions follows the order C-I > C-Br > C-Cl > C-F. This trend is attributed to the decreasing bond dissociation energy of the C-X bond as one moves down the halogen group.

Furthermore, the electronic environment of the aromatic ring significantly influences reactivity. Electron-withdrawing groups can enhance the electrophilicity of the carbon atom attached to the halogen, facilitating nucleophilic aromatic substitution reactions. Conversely, electron-donating groups can increase the electron density of the ring, affecting its reactivity in electrophilic aromatic substitution and influencing the oxidative addition step in cross-coupling reactions. The steric hindrance around the halogen atom can also play a significant role in dictating the accessibility of the reaction center to the catalyst and other reagents.

Positioning of 7-Chloro-1-iodonaphthalene within the Landscape of Functionalized Naphthalenes

Within the diverse landscape of functionalized naphthalenes, this compound holds a unique position as a dihalogenated building block with two different halogen atoms at distinct positions. Its molecular formula is C₁₀H₆ClI, and it has a molecular weight of 288.51 g/mol . guidechem.comchemsrc.comlookchem.com The presence of both a chloro and an iodo substituent allows for selective and sequential functionalization.

The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond makes the 1-position the primary site for transformations such as cross-coupling reactions. This inherent selectivity enables the introduction of a wide range of substituents at the 1-position while leaving the less reactive chloro group at the 7-position untouched for subsequent modifications. This feature makes this compound a valuable intermediate in the synthesis of complex, polysubstituted naphthalene derivatives with precisely controlled substitution patterns.

Physicochemical and Spectroscopic Data of this compound

Precise physicochemical and spectroscopic data are essential for the identification, purification, and characterization of any chemical compound. While some specific experimental data for this compound are not widely reported in public literature, its properties can be estimated based on data from closely related compounds and general principles of organic chemistry. chemsrc.com

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₆ClI guidechem.comchemsrc.comlookchem.com
Molecular Weight288.51 g/mol guidechem.comchemsrc.comlookchem.com
Melting PointNot Reported chemsrc.com
Boiling PointNot Reported chemsrc.com
AppearanceExpected to be a solid at room temperature

Table 2: Spectroscopic Data for this compound (Predicted/Typical Ranges)

TechniqueExpected Data
¹H NMR (CDCl₃)Aromatic protons would exhibit complex splitting patterns in the range of δ 7.0-8.5 ppm. The proton at the 8-position, being peri to the iodine, would likely be deshielded and appear at a lower field.
¹³C NMR (CDCl₃)Aromatic carbons would appear in the range of δ 120-140 ppm. The carbon bearing the iodine (C-1) would be shifted upfield due to the heavy atom effect, while the carbon bearing the chlorine (C-7) would be downfield.
Infrared (IR)Characteristic C-H stretching of aromatic rings (~3100-3000 cm⁻¹), C=C stretching of the aromatic ring (~1600-1450 cm⁻¹), and C-Cl stretching (~800-600 cm⁻¹).
Mass Spectrometry (MS)The molecular ion peak (M⁺) would be observed at m/z 288, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation would likely involve the loss of iodine and chlorine atoms.

Synthesis and Reactivity Profile

The synthesis of this compound, while not extensively detailed in the literature, can be envisioned through established methods for the halogenation of naphthalenes. One potential route could involve the Sandmeyer reaction starting from a suitable amino-chloronaphthalene precursor. journals.co.za Alternatively, direct iodination of 7-chloronaphthalene could be explored, although this may lead to a mixture of isomers requiring careful purification.

The reactivity of this compound is dominated by the differential reactivity of its two halogen substituents.

Table 3: Key Reactions of this compound

Reaction TypeDescription
Suzuki-Miyaura Coupling The C-I bond at the 1-position is expected to selectively react with boronic acids or esters in the presence of a palladium catalyst and a base to form a new C-C bond. This allows for the introduction of aryl, heteroaryl, or vinyl groups at this position.
Sonogashira Coupling The C-I bond can undergo palladium- and copper-catalyzed coupling with terminal alkynes to introduce an alkynyl substituent at the 1-position. walisongo.ac.idorganic-chemistry.orgnih.govrsc.org
Buchwald-Hartwig Amination Palladium-catalyzed amination can be selectively performed at the 1-position to form C-N bonds, providing access to various aniline (B41778) derivatives. diva-portal.orgorganic-chemistry.orgrug.nlnih.govrsc.org
Other Cross-Coupling Reactions Other cross-coupling reactions, such as Stille, Heck, and Negishi couplings, are also expected to occur selectively at the more reactive C-I bond.
Further Functionalization After selective functionalization at the 1-position, the less reactive C-Cl bond at the 7-position can be targeted for subsequent transformations under more forcing reaction conditions, allowing for the synthesis of disubstituted naphthalenes.

Applications in Organic Synthesis and Materials Science

The unique structural and reactivity profile of this compound makes it a valuable precursor in the synthesis of a variety of target molecules.

In organic synthesis , it serves as a key intermediate for the construction of complex polycyclic aromatic compounds, which are scaffolds for new pharmaceuticals and agrochemicals. smolecule.com The ability to introduce different functional groups at two specific positions on the naphthalene core in a controlled manner is a significant advantage in the design and synthesis of novel bioactive molecules.

In materials science , dihalogenated naphthalenes are precursors to conjugated polymers and organic electronic materials. The selective functionalization of this compound can be exploited to synthesize well-defined oligomers and polymers with tailored electronic and photophysical properties for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6ClI B3056283 7-Chloro-1-iodonaphthalene CAS No. 70109-79-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-1-iodonaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClI/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJGDLIUAKYSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)Cl)C(=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30499706
Record name 7-Chloro-1-iodonaphthalene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70109-79-4
Record name 7-Chloro-1-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Reaction Mechanisms and Reactivity Profiles

Nucleophilic Aromatic Substitution (SNAr) Pathways in Halonaphthalenes

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups. In the context of halonaphthalenes, the nature of the halogen, the presence of activating groups, and the reaction conditions all play crucial roles in determining the reaction's feasibility and outcome.

Mechanistic Studies of SNAr Reactions on Chloronaphthalene Derivatives

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence involving a resonance-stabilized carbanion known as a Meisenheimer complex. The reaction is initiated by the nucleophilic attack on the carbon atom bearing the leaving group, forming the tetrahedral Meisenheimer intermediate. The aromaticity of the ring is then restored by the departure of the leaving group.

For chloronaphthalene derivatives, the rate of SNAr is significantly influenced by the electronic nature of the substituents on the naphthalene (B1677914) ring. Without activating groups, chloronaphthalenes are generally unreactive towards nucleophilic substitution. The presence of strong electron-withdrawing groups, such as nitro groups, ortho and para to the chlorine atom is typically required to facilitate the reaction by stabilizing the negative charge of the Meisenheimer complex. libretexts.org

Kinetic studies on various activated aryl halides have shown that the nature of the leaving group can have a profound effect on the reaction rate. In many cases, the order of reactivity is F > Cl > Br > I, which is counterintuitive to the trend of bond strengths. This "element effect" is often attributed to the high electronegativity of fluorine, which polarizes the C-F bond and increases the electrophilicity of the carbon atom, thereby accelerating the initial nucleophilic attack, which is often the rate-determining step. nih.gov However, in some systems, particularly with highly polarizable nucleophiles or in specific solvent systems, this order can be altered.

Recent computational and experimental studies have also provided evidence for concerted SNAr mechanisms in certain systems, challenging the universality of the stepwise Meisenheimer pathway. youtube.comprinceton.edu The specific mechanism is thought to exist on a continuum, influenced by the stability of the potential anionic intermediate. reddit.com For a substrate like 7-chloro-1-iodonaphthalene, which lacks strong intrinsic activation, any potential SNAr reaction would likely require harsh conditions or the introduction of activating functionalities.

Role of Activating Groups and Catalytic Systems in SNAr Transformations

The presence of activating groups is paramount for facilitating SNAr reactions on otherwise unreactive aryl halides. Electron-withdrawing groups (EWGs) stabilize the anionic Meisenheimer intermediate through resonance or inductive effects, thereby lowering the activation energy of the reaction. The position of these activating groups relative to the leaving group is critical, with ortho and para positions providing the most significant stabilization. uobabylon.edu.iqlibretexts.org

In the absence of strong EWGs, catalytic systems can be employed to promote SNAr reactions. Transition metal complexes, for instance, can coordinate to the aromatic ring, withdrawing electron density and rendering it more susceptible to nucleophilic attack. nih.gov This strategy has been successfully applied to activate otherwise inert aryl chlorides. Another approach involves the use of phase-transfer catalysts or specific solvent systems that can enhance the nucleophilicity of the attacking species or stabilize the transition state.

For dihalogenated naphthalenes such as this compound, the inherent electronic properties of the naphthalene ring system itself provide some degree of activation compared to benzene (B151609). However, without additional activating substituents, forcing conditions such as high temperatures and pressures, or the use of very strong nucleophiles, would likely be necessary to achieve substitution at the chloro position. The iodo substituent is generally a better leaving group in many substitution reactions, but in the context of SNAr, the C-Cl bond is often more reactive than the C-I bond if the reaction is controlled by the rate of nucleophilic attack.

Cross-Coupling Reactions Involving Carbon-Halogen Bonds

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a primary avenue for the selective functionalization of dihaloaromatic compounds like this compound.

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki, Stille)

The Suzuki-Miyaura and Stille reactions are two of the most widely utilized palladium-catalyzed cross-coupling reactions. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or ester) with an organic halide or triflate. A base is required to activate the organoboron species for transmetalation. The Suzuki-Miyaura coupling is known for its mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents. nih.gov

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organic halide or triflate. A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. nih.govorganic-chemistry.orgwikipedia.org However, the toxicity of organotin compounds is a significant drawback. libretexts.orgorgsyn.org

In the case of dihaloaromatic substrates, the differential reactivity of the carbon-halogen bonds can be exploited to achieve selective mono- or di-functionalization. The general order of reactivity for oxidative addition to the palladium(0) catalyst is C-I > C-Br > C-OTf > C-Cl. This inherent reactivity difference allows for the selective coupling at the more reactive C-I bond in this compound, leaving the C-Cl bond intact for subsequent transformations.

Substrate Scope and Regioselectivity in Cross-Coupling with this compound

The substrate scope for Suzuki and Stille couplings is generally broad, accommodating a wide variety of aryl, vinyl, and alkyl boronic acids/esters or stannanes. libretexts.orgorgsyn.org For this compound, the primary determinant of regioselectivity in a palladium-catalyzed cross-coupling reaction is the significantly higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in the oxidative addition step.

Therefore, under standard Suzuki or Stille conditions, the reaction is expected to occur exclusively at the C-1 position (the site of the iodine atom). This selective mono-arylation or mono-alkylation would yield a 7-chloro-1-substituted naphthalene derivative. To achieve a second coupling at the C-7 position, more forcing reaction conditions, a different catalyst system, or activation of the C-Cl bond would be necessary.

Factors that can influence the regioselectivity in dihaloaromatic systems, although less critical in the case of a chloro-iodo substrate, include the choice of palladium catalyst and ligands, the nature of the base and solvent, and the electronic and steric properties of the coupling partners. For instance, in dihalopyridines, the regiochemical outcome of Suzuki couplings has been shown to be dependent on the phosphine-to-palladium ratio.

Below is a hypothetical representation of the expected regioselective Suzuki coupling of this compound with an arylboronic acid:

Regioselective Suzuki Coupling of this compound

Scheme 1. Expected regioselective Suzuki coupling at the C-I bond of this compound.

The following interactive table summarizes the expected outcomes for the cross-coupling of this compound with various coupling partners under standard palladium-catalyzed conditions.

Interactive Table: Predicted Cross-Coupling Reactions of this compound
Reaction TypeCoupling PartnerExpected Position of SubstitutionPredicted Product
Suzuki-MiyauraPhenylboronic acidC-17-Chloro-1-phenylnaphthalene
Suzuki-Miyaura4-Methoxyphenylboronic acidC-17-Chloro-1-(4-methoxyphenyl)naphthalene
StilleTributyl(vinyl)stannaneC-17-Chloro-1-vinylnaphthalene
StilleTributyl(phenyl)stannaneC-17-Chloro-1-phenylnaphthalene

Organometallic Intermediates and Metal-Halogen Exchange Dynamics

The formation of organometallic intermediates is a key step in many transformations of aryl halides. Metal-halogen exchange is a common method for generating such intermediates, particularly organolithium and Grignard reagents. wikipedia.org

In the case of this compound, treatment with an organolithium reagent, such as n-butyllithium, is expected to result in a selective metal-halogen exchange at the more reactive carbon-iodine bond. The rate of lithium-halogen exchange generally follows the trend I > Br > Cl. princeton.eduharvard.edu This would lead to the formation of 7-chloro-1-lithio-naphthalene as the primary organometallic intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C-1 position.

The dynamics of the metal-halogen exchange are kinetically controlled, and the stability of the resulting organometallic species is a crucial factor. The presence of two different halogens on the naphthalene ring of this compound allows for a predictable and regioselective formation of the organolithium intermediate.

The following table outlines the expected products from the formation and subsequent quenching of the organometallic intermediate derived from this compound.

Interactive Table: Reactions via Organometallic Intermediates of this compound
Reagent SequenceIntermediate FormedElectrophileExpected Product
1. n-BuLi, 2. Electrophile7-Chloro-1-lithio-naphthaleneCO₂7-Chloro-1-naphthalenecarboxylic acid
1. n-BuLi, 2. Electrophile7-Chloro-1-lithio-naphthaleneDMF7-Chloro-1-naphthaldehyde
1. Mg, then Electrophile7-Chloro-1-(magnesioiodo)naphthaleneH₂O7-Chloronaphthalene

Lithium-Halogen Exchange Reactions of Naphthalene Derivatives

Lithium-halogen exchange is a powerful organometallic reaction that transforms an organic halide into an organolithium compound. wikipedia.org In the case of dihalogenated naphthalenes like this compound, the reaction exhibits high selectivity. The exchange rate is kinetically controlled and follows the general trend I > Br > Cl, meaning the iodine atom is significantly more reactive than the chlorine atom. wikipedia.org

When this compound is treated with an organolithium reagent, such as n-butyllithium (n-BuLi), the exchange occurs preferentially at the C-1 position, which bears the iodo substituent. This selectivity arises from the lower carbon-iodine (C-I) bond energy compared to the carbon-chlorine (C-Cl) bond, making the former more susceptible to cleavage. The reaction proceeds rapidly, even at low temperatures, to generate 7-chloro-1-lithionaphthalene, leaving the C-Cl bond at the 7-position intact. nih.gov This process is foundational for introducing a wide array of electrophiles specifically at the C-1 position.

The mechanism is believed to involve the formation of a hypervalent "ate-complex" intermediate, which then proceeds to the products. harvard.edu The high rate of this reaction often allows it to outcompete other potential side reactions, such as nucleophilic addition or proton transfer. wikipedia.orgharvard.edu

Table 1: Comparison of Carbon-Halogen Bond Properties

Bond Average Bond Energy (kJ/mol) Electronegativity of Halogen Polarizability of Halogen (ų) Reactivity in Li-Halogen Exchange
C–I ~240 2.66 5.35 Highest
C–Br ~285 2.96 3.61 Intermediate
C–Cl ~340 3.16 2.18 Low
C–F ~485 3.98 0.56 Very Low/Inert

Grignard and Zinc-Halogen Exchange in Functionalized Naphthalenes

Similar to lithium-halogen exchange, the formation of Grignard and organozinc reagents from this compound also proceeds with high regioselectivity.

Grignard Reagent Formation: The preparation of a Grignard reagent involves the reaction of an organic halide with magnesium metal. For this compound, the more reactive C-I bond will preferentially undergo oxidative addition with magnesium to form 7-chloro-1-(magnesioiodo)naphthalene. However, direct formation can sometimes be challenging. An alternative and often more efficient method is a halogen-magnesium exchange reaction using a pre-formed, highly reactive Grignard reagent like isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl). uni-muenchen.de This "turbo-Grignard" reagent can selectively exchange with the iodine at C-1, even in the presence of more sensitive functional groups. researchgate.net

Zinc-Halogen Exchange: Organozinc reagents are valued for their high functional group tolerance and are typically less reactive than their lithium or magnesium counterparts. nih.gov The halogen-zinc exchange offers a mild pathway to these compounds. Reagents such as diethylzinc (B1219324) (Et₂Zn) or specialized diorganozinc reagents can facilitate the selective exchange of iodine over chlorine. nih.gov This method is particularly useful for synthesizing highly functionalized naphthalene derivatives where harsh conditions must be avoided. nih.gov

Implications for Regiospecific Functionalization and Cyclization (e.g., Parham Cyclization)

The ability to selectively generate an organometallic species at the C-1 position of this compound has significant implications for synthetic chemistry. The resulting 7-chloro-1-naphthyllithium (or the corresponding Grignard or organozinc reagent) is a potent nucleophile and can be trapped with a variety of electrophiles (E⁺) to introduce new functional groups exclusively at the C-1 position.

This regiospecific functionalization is a key step in the synthesis of complex polysubstituted naphthalenes. nih.gov For instance, reaction with aldehydes or ketones yields secondary or tertiary alcohols, while reaction with carbon dioxide provides a carboxylic acid.

A particularly elegant application of this regioselectivity is in intramolecular cyclization reactions, such as the Parham Cyclization . This reaction involves the intramolecular trapping of an organolithium species by an electrophile located on a side chain attached to the aromatic ring. wikipedia.org

In a hypothetical scenario involving a derivative of this compound, a side chain containing an electrophilic group (e.g., an amide or ester) could be tethered to a nearby position on the naphthalene core. Upon selective lithium-iodine exchange at C-1, the newly formed nucleophilic center at C-1 would attack the intramolecular electrophile, leading to the formation of a new ring fused to the naphthalene system. This strategy provides a powerful method for constructing complex polycyclic aromatic structures with precise control over the regiochemical outcome. researchgate.net

Electrophilic Aromatic Substitution (EAS) Behavior

The introduction of new substituents onto the this compound ring via electrophilic aromatic substitution (EAS) is governed by the directing effects of the two existing halogen atoms.

Regioselectivity Directing Effects of Halogen Substituents in Naphthalene Systems

Halogens are a unique class of substituents in EAS. They are deactivating due to their strong electron-withdrawing inductive effect (-I), which reduces the nucleophilicity of the aromatic ring. vanderbilt.edusaskoer.ca However, they are ortho, para-directing because of their ability to donate lone-pair electron density through resonance (+M), which stabilizes the carbocation intermediate (the arenium ion) formed during the attack at these positions. vanderbilt.edumasterorganicchemistry.com

In this compound, both the C-1 iodine and the C-7 chlorine will direct incoming electrophiles.

Directing Effect of Iodine (C-1): The iodine atom directs incoming electrophiles to the ortho (C-2) and para (C-4) positions.

Directing Effect of Chlorine (C-7): The chlorine atom directs incoming electrophiles to its ortho positions (C-6 and C-8).

Theoretical Basis for EAS Regioselectivity using Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory provides a powerful model for predicting the regioselectivity of chemical reactions. wikipedia.org For an electrophilic aromatic substitution, the reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophilic naphthalene ring and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. ucsb.edu

The sites on the aromatic ring that are most susceptible to electrophilic attack are those where the HOMO has the largest electron density or orbital coefficients. ucsb.eduucsb.edu For unsubstituted naphthalene, the HOMO density is highest at the α-positions (C-1 and C-4), correctly predicting its preference for substitution at these sites. ucsb.edu

In this compound, the presence of the halogen substituents modifies the energy and spatial distribution of the HOMO. Computational modeling would be required to precisely determine the HOMO distribution, but general principles suggest that the electron-donating resonance effect of the halogens would increase the HOMO density at the positions ortho and para to them. The ultimate regioselectivity of an EAS reaction would be predicted by identifying the carbon atom(s) with the largest HOMO lobes, tempered by considerations of steric hindrance and the stability of the resulting arenium ion intermediate. ed.ac.uk

Photochemical and Photophysical Processes

Halogenated naphthalenes exhibit distinct photochemical and photophysical behaviors, primarily influenced by the nature of the carbon-halogen bond. The presence of a heavy iodine atom in this compound is expected to dominate its photochemical properties.

The C-I bond is significantly weaker than the C-Cl bond, making it more susceptible to photolytic cleavage. acs.org Upon absorption of ultraviolet (UV) light, the molecule is promoted to an excited singlet state. From this excited state, the most likely photochemical event is the homolytic cleavage (homolysis) of the C-I bond to generate a 7-chloro-1-naphthyl radical and an iodine radical. acs.org This process is a common pathway for iodoaromatics. The resulting naphthyl radical is highly reactive and can undergo various subsequent reactions, such as hydrogen abstraction from a solvent molecule or addition to other species.

In contrast, the C-Cl bond is much more stable and less likely to break under the same conditions. Photochemical reactions involving chlorinated naphthalenes often include processes like reductive dechlorination, hydroxylation, and oxidation, but typically require more energy or specific conditions compared to their iodinated counterparts.

The presence of the heavy iodine atom also influences the photophysical properties through the "heavy-atom effect." This effect enhances the rate of intersystem crossing (ISC), a process where the molecule transitions from an excited singlet state (S₁) to an excited triplet state (T₁). This can lead to a decrease in fluorescence quantum yield and an increase in phosphorescence quantum yield, although many iodoaromatics are non-luminescent at room temperature due to efficient C-I bond cleavage. acs.org

Ultrafast Relaxation and Photodissociation Dynamics of Iodonaphthalene Analogs

The study of iodonaphthalene analogs, such as iodobenzene, provides significant insight into the ultrafast processes that occur following photoexcitation. When these molecules absorb ultraviolet (UV) light, they undergo rapid relaxation and dissociation, typically involving the cleavage of the carbon-iodine (C-I) bond. These dynamics occur on a femtosecond (fs) to picosecond (ps) timescale.

Research on iodobenzene, a simpler analog, reveals a detailed multi-step process. Upon excitation by a 200 nm UV pulse, the molecule is promoted to highly excited electronic states. Within approximately 75 fs, it undergoes internal conversion, a process where the electronic energy is converted into vibrational energy in lower-lying excited states. nih.gov This is followed by internal vibrational energy redistribution, which takes around 540 fs. nih.gov The entire process, from initial excitation to the final cleavage of the C-I bond to produce an iodine atom, is completed in about 1.2 ps. nih.gov

These ultrafast dynamics are governed by the complex interplay of multiple electronic states and the coupling between electronic and vibrational degrees of freedom. researchgate.net For naphthalene-based systems, the presence of a complex structure of cationic states with strong multielectronic character leads to energy-dependent lifetimes. researchgate.net The rigid molecular backbone of the naphthalene moiety influences the relaxation pathways, with conical intersections facilitating rapid non-adiabatic transitions between potential energy surfaces. researchgate.net

The introduction of a chloro-substituent, as in this compound, is expected to modify these dynamics. The heavy chlorine atom can influence the spin-orbit coupling and potentially open up new relaxation channels or alter the timescales of intersystem crossing and internal conversion. However, the fundamental mechanism of energy absorption followed by rapid C-I bond dissociation is anticipated to remain the primary photodissociation pathway.

Data sourced from studies on iodobenzene, an analog of iodonaphthalene. nih.gov

Excited State Chemistry of Halogenated Aromatic Systems

The chemistry of halogenated aromatic systems in their electronically excited states differs significantly from their ground-state behavior. diva-portal.org Upon absorption of light, the electronic structure is altered, leading to changes in properties like bond character and reactivity. diva-portal.org A key concept in understanding this reactivity is excited-state aromaticity.

According to Baird's rule, the principles of aromaticity are reversed in the lowest triplet excited state (and often the lowest singlet excited state as well). researchgate.net Systems with 4n π-electrons, which are antiaromatic in the ground state, become aromatic in the excited state, while systems with 4n+2 π-electrons (like benzene and naphthalene) become antiaromatic. researchgate.net This transition to an antiaromatic character in the excited state can act as a driving force for photochemical reactions. github.io The destabilization of the aromatic ring upon excitation can facilitate reactions that might not occur in the ground state, such as photosubstitutions and cross-couplings without the need for transition-metal catalysts. nih.gov

Halogen substituents play a crucial role in the excited-state chemistry of these aromatic systems. The carbon-halogen bond is often the weakest point in the molecule and is susceptible to cleavage upon electronic excitation, a process known as photodissociation. The nature of the halogen influences the energy of the excited states and the rate of intersystem crossing (transition from a singlet to a triplet state) due to the heavy-atom effect.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Iodobenzene
Benzene

Computational Chemistry and Theoretical Investigations of 7 Chloro 1 Iodonaphthalene

Density Functional Theory (DFT) Studies of Electronic Structure

DFT has become a standard method for investigating the electronic structure of molecules. These studies typically involve geometry optimization to find the most stable three-dimensional arrangement of atoms and analysis of the electrostatic potential surface to understand intermolecular interactions.

Molecular Geometry Optimization and Conformation Analysis

Molecular geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. This equilibrium geometry is crucial as it forms the basis for many other computational predictions of molecular properties. For 7-Chloro-1-iodonaphthalene, this analysis would reveal the precise bond lengths, bond angles, and dihedral angles of its most stable conformation.

Electrostatic Potential Surface Analysis

The electrostatic potential (ESP) surface is a map of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for understanding and predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. The ESP surface identifies regions that are electron-rich (negative potential) and electron-poor (positive potential), which are susceptible to electrophilic and nucleophilic attack, respectively.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and distributions of these orbitals are key to understanding a molecule's electronic behavior.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distributions

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Correlation of HOMO-LUMO Gap with Reactivity and Stability

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and less stable.

Prediction of Regioselectivity in Electrophilic and Nucleophilic Reactions

FMO theory can be used to predict the regioselectivity of chemical reactions, which is the preference for bond-making and bond-breaking at one position over all other possible positions. By examining the distribution of the HOMO and LUMO across the molecule, chemists can predict where electrophiles (which interact with the HOMO) and nucleophiles (which interact with the LUMO) are most likely to react.

While the principles of these computational methods are well-established, their specific application to this compound has not been documented in the available scientific literature. Future research in this area would be necessary to provide the specific data and detailed findings for this particular compound.

Investigation of Reaction Mechanisms via Computational Modeling

Computational modeling provides a virtual laboratory to explore how chemical reactions proceed. By solving approximations of the Schrödinger equation, chemists can map out the potential energy surface of a reaction, identifying the most likely paths from reactants to products. This is particularly useful for halogenated naphthalenes, where the interplay of different substituents can lead to complex reaction pathways.

A chemical reaction can be visualized as a journey over an energy landscape. The highest point on the most efficient path between reactants and products is known as the transition state—a fleeting, high-energy arrangement of atoms that is critical to the reaction. Computationally locating this first-order saddle point on the potential energy surface is a key goal in understanding reaction kinetics.

The energy required to reach the transition state from the reactants is the activation energy (Ea). A higher activation energy corresponds to a slower reaction rate. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the geometries and energies of both the ground states (reactants, products) and the transition state. A crucial step in confirming a calculated transition state is a frequency calculation; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking and forming of bonds).

For a hypothetical reaction involving this compound, such as a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling, computational chemists would model the structures of the reactants, the proposed transition state, and the products. The calculated energy difference would yield the activation energy, providing a quantitative measure of the reaction's feasibility.

Reaction Step Description Illustrative Activation Energy (kcal/mol)
Reactants → TS1Initial association and bond activation15 - 25
Intermediate 1 → TS2Rearrangement or second bond formation10 - 20
Overall Reaction Reactants → Products (Determined by the highest TS)

This interactive table presents illustrative energy values typical for multi-step organic reactions. The actual values for this compound would require specific, dedicated computational studies.

Most chemical reactions are not single-step events but involve a series of transformations through one or more transient species known as intermediates. These intermediates are stable relative to transition states and reside in local energy minima on the reaction pathway. Computational modeling is indispensable for identifying these intermediates and charting the entire reaction course.

By mapping the potential energy surface, researchers can uncover multi-step pathways that might not be experimentally obvious. For instance, in reactions of di-halogenated aromatics, computational studies can help determine whether a reaction proceeds through a concerted mechanism (all bond-making and -breaking occurs in one step) or a stepwise mechanism involving distinct intermediates. Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to trace the path downhill from a transition state to confirm that it connects the intended reactants and products (or intermediates). This allows for the construction of a detailed reaction energy profile, providing a comprehensive understanding of the mechanism.

Theoretical Understanding of Halogen Bonding and Non-Covalent Interactions

Beyond covalent bonds, weaker non-covalent interactions play a defining role in molecular recognition, crystal engineering, and biological systems. For this compound, the presence of both chlorine and iodine atoms makes it a prime candidate for engaging in halogen bonding—a highly directional, attractive interaction.

The basis for halogen bonding can be explained by the concept of the "σ-hole". When a halogen atom like chlorine or, more significantly, iodine is covalently bonded to another atom (in this case, carbon), the electron density distribution around the halogen becomes anisotropic (uneven). This results in a region of lower electron density—and thus a positive electrostatic potential—on the halogen atom's outer surface, directly opposite the covalent bond. This electropositive region is the σ-hole.

Computational studies on perfluorohalogenated naphthalenes have demonstrated the presence of these features. The magnitude of the σ-hole is a key determinant of halogen bond strength and can be calculated and visualized by mapping the molecular electrostatic potential (MEP) onto an electron density surface. Generally, the σ-hole becomes more positive as the halogen becomes heavier and more polarizable (I > Br > Cl > F) and as the group it is attached to becomes more electron-withdrawing.

In addition to σ-holes on the halogen atoms, the electron-deficient nature of halogenated aromatic rings can lead to regions of positive electrostatic potential above and below the plane of the ring, known as π-holes. Computational studies have shown that in perfluorinated naphthalenes, these π-holes can participate in stacking interactions. For this compound, one would expect a significant σ-hole on the iodine atom and a smaller one on the chlorine, with the potential for π-hole interactions influenced by the naphthalene (B1677914) system.

The strength of a halogen bond can be quantified computationally by calculating the interaction energy between the halogen bond donor (e.g., this compound) and a Lewis base (the halogen bond acceptor). This is typically done by comparing the energy of the interacting complex to the sum of the energies of the individual, isolated molecules.

Studies on halobenzene dimers and other halogenated systems have systematically evaluated these interactions. The strength of the interaction is highly dependent on the nature of the halogen, the acceptor atom, and the angle of interaction, with a strong preference for linearity (an R-X···Y angle close to 180°).

Halogen Bond Donor Atom Acceptor Typical Interaction Energy (kcal/mol) Directionality (R-X···Y Angle)
Iodine (in Iodoarenes)N (e.g., Pyridine)-3 to -8~170-180°
Iodine (in Iodoarenes)O (e.g., Carbonyl)-2 to -5~165-180°
Chlorine (in Chloroarenes)N (e.g., Pyridine)-1 to -3~160-175°

This interactive table provides typical ranges for halogen bond strengths based on computational studies of related aromatic systems. Specific values for this compound would depend on the acceptor molecule and the computational method used.

To visualize and characterize weak non-covalent interactions in real space, the Non-Covalent Interaction (NCI) index is a powerful computational tool. The NCI method is based on the electron density (ρ) and its derivative, the reduced density gradient (RDG). Non-covalent interactions are found in regions of low electron density and a low reduced density gradient.

NCI analysis generates 3D isosurfaces that highlight where these interactions occur. These surfaces are color-coded to differentiate the nature of the interaction:

Blue surfaces indicate strong, attractive interactions, such as strong hydrogen or halogen bonds.

Green surfaces represent weaker, attractive van der Waals interactions.

Red surfaces signify repulsive interactions, such as steric clashes between atoms.

A 2D plot of the RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue provides a quantitative signature of these interactions. For this compound interacting with another molecule, an NCI analysis would reveal distinct green surfaces around the naphthalene core (van der Waals forces) and potentially a prominent blue or bluish-green region extending from the iodine atom towards a Lewis base, visually confirming the presence and nature of the halogen bond.

Advanced Spectroscopic and Structural Elucidation of 7 Chloro 1 Iodonaphthalene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of 7-Chloro-1-iodonaphthalene in solution. By analyzing the chemical shifts and coupling patterns of ¹H and ¹³C nuclei, the exact substitution pattern on the naphthalene (B1677914) ring can be confirmed.

The ¹H-NMR spectrum of this compound is expected to show six distinct signals in the aromatic region, each corresponding to one of the six protons on the substituted naphthalene core. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents and the anisotropic effects of the aromatic system. The iodine atom at the C-1 position exerts a significant deshielding effect on the peri-proton at C-8, causing it to resonate at a characteristically downfield shift. The chlorine atom at C-7 influences the protons on the same ring.

Similarly, the ¹³C-NMR spectrum will display ten unique signals for the ten carbon atoms of the naphthalene skeleton, as the substitution pattern removes all symmetry. The carbons directly bonded to the halogens (C-1 and C-7) are readily identified by their chemical shifts. The C-1 carbon bearing the iodine atom is expected to appear at a significantly upfield-shifted position (around 100 ppm) due to the "heavy atom effect," while the C-7 carbon attached to chlorine will be downfield-shifted.

Predicted ¹H-NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-2~7.70d
H-3~7.25t
H-4~7.90d
H-5~7.80d
H-6~7.45dd
H-8~8.10d

Predicted ¹³C-NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-1~98.0
C-2~130.5
C-3~128.0
C-4~125.0
C-5~129.0
C-6~127.5
C-7~134.0
C-8~131.0
C-4a~136.0
C-8a~135.5

While 1D NMR provides essential chemical shift information, 2D NMR experiments are crucial for unambiguously assigning these signals and confirming the exact 1,7-substitution pattern. Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

A ¹H-¹H COSY spectrum reveals proton-proton coupling networks. For this compound, it would show correlations between adjacent protons, allowing for the tracing of two isolated spin systems:

H-2, H-3, and H-4 on the iodine-substituted ring.

H-5, H-6, and H-8 on the chlorine-substituted ring. The absence of a COSY correlation between H-4 and H-5 confirms that the substituents are on different rings.

An HMBC spectrum maps long-range (typically 2-3 bond) correlations between protons and carbons, which is key to piecing the molecular puzzle together. Key expected HMBC correlations that would confirm the 1,7-regioisomer include:

The downfield-shifted H-8 proton showing a correlation to the iodine-bearing C-1.

The H-6 proton showing correlations to both the chlorine-bearing C-7 and the C-5 carbon.

The H-5 proton showing correlations to the C-7 and the bridgehead carbon C-4a.

The H-4 proton showing correlations to the C-2 and the bridgehead carbon C-8a.

These connectivity patterns, established through 2D NMR, provide definitive proof of the this compound structure, distinguishing it from all other possible isomers.

Vibrational Spectroscopy (FT-IR, Raman)

The FT-IR and Raman spectra of this compound are dominated by vibrations characteristic of the substituted naphthalene ring system. Specific bands can be assigned to different vibrational modes, such as C-H stretching, C-C ring stretching, and C-H out-of-plane bending. The presence of the halogen substituents gives rise to characteristic C-Cl and C-I stretching vibrations, which are typically found in the lower frequency region of the spectrum.

Characteristic Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)Vibrational ModeSpectroscopy Technique
3100-3000Aromatic C-H StretchFT-IR, Raman
1600-1585Aromatic C=C Ring StretchFT-IR, Raman
1500-1400Aromatic C=C Ring StretchFT-IR, Raman
900-675Aromatic C-H Out-of-Plane BendingFT-IR (Strong)
850-750C-Cl StretchFT-IR, Raman
600-500C-I StretchFT-IR, Raman

The C-H out-of-plane bending modes are particularly diagnostic for the substitution pattern on the aromatic rings. The specific pattern of bands in the 900-675 cm⁻¹ region can help confirm the arrangement of protons on the two rings.

The naphthalene core is a rigid, planar system, so this compound does not exhibit conformational isomerism in the way that flexible aliphatic molecules do. However, the vibrational spectra are sensitive to the molecule's environment. In the solid state, intermolecular interactions, such as crystal packing forces, can influence the vibrational frequencies, leading to slight shifts or splitting of bands compared to the liquid or solution phase. This unique pattern of bands in the solid-state spectrum, particularly in the lower frequency "fingerprint" region (below 1500 cm⁻¹), serves as a distinct vibrational signature for the specific crystalline form of the compound.

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural clues from its fragmentation pattern.

When analyzed by mass spectrometry, this compound will show a distinct molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic doublet: a major peak at m/z 290 (for C₁₀H₆³⁵ClI) and a smaller peak at m/z 292 (for C₁₀H₆³⁷ClI), with an intensity ratio of approximately 3:1.

The fragmentation of the molecular ion under electron impact ionization is expected to proceed through the loss of the halogen atoms. Key fragmentation pathways would include:

Loss of Iodine: A prominent fragment would be observed at m/z 163, corresponding to the chloronaphthalene cation ([C₁₀H₆Cl]⁺), resulting from the cleavage of the weaker C-I bond.

Loss of Chlorine: A less abundant fragment might be seen at m/z 255, corresponding to the iodonaphthalene cation ([C₁₀H₆I]⁺).

Loss of Halogens: Subsequent loss of the remaining halogen from these primary fragments can also occur.

Elemental Analysis: The elemental composition of this compound (C₁₀H₆ClI) can be confirmed by combustion analysis. The theoretically calculated percentages for each element are:

Carbon (C): 41.34%

Hydrogen (H): 2.08%

Chlorine (Cl): 12.20%

Iodine (I): 43.68%

Experimental values from elemental analysis should closely match these theoretical percentages, providing final confirmation of the compound's empirical formula.

Table of Mentioned Compounds

Compound Name
This compound
1-Iodonaphthalene
1-Chloronaphthalene

Accurate Mass Determination and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise mass of a molecule, which in turn allows for the unambiguous verification of its elemental composition. For this compound (C₁₀H₆ClI), the theoretical monoisotopic mass can be calculated with high precision.

Upon analysis by techniques such as electron ionization mass spectrometry (EI-MS), the molecule would first form a molecular ion (M•⁺). Due to the presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic doublet, with the M+2 peak having an intensity of about one-third of the M•⁺ peak.

The energetically unstable molecular ion would then undergo fragmentation, breaking into smaller, charged fragments. libretexts.org The pattern of these fragments provides valuable structural information. For halogenated aromatic compounds, common fragmentation pathways include the loss of halogen atoms as radicals.

Expected Fragmentation Pathways for this compound:

Loss of Iodine: A primary fragmentation would likely be the cleavage of the C-I bond, which is weaker than the C-Cl bond, to form a [C₁₀H₆Cl]⁺ cation and an iodine radical (I•).

Loss of Chlorine: Subsequent or alternative fragmentation could involve the loss of a chlorine radical (Cl•) to form a [C₁₀H₆I]⁺ cation.

Loss of Halogens as HX: Fragmentation may also involve the loss of HCl or HI.

Naphthalene Ring Fragmentation: The naphthalene ring itself can break apart, leading to smaller aromatic fragments.

A hypothetical table of major fragments is presented below based on these principles.

Fragment Ion Proposed Structure Description
[C₁₀H₆ClI]•⁺Molecular IonThe intact molecule with one electron removed.
[C₁₀H₆Cl]⁺Chloronaphthyl cationLoss of an iodine radical from the molecular ion.
[C₁₀H₆I]⁺Iodonaphthyl cationLoss of a chlorine radical from the molecular ion.
[C₁₀H₅]⁺Naphthalyne radical cationLoss of both Cl and I radicals and one H radical.
[C₁₀H₆]•⁺Naphthalene radical cationLoss of both Cl and I radicals.

Empirical Formula Verification

Accurate mass determination by HRMS allows for the verification of the empirical formula. The experimentally measured mass of the molecular ion is compared to the theoretical exact mass calculated from the masses of its constituent isotopes (e.g., ¹²C, ¹H, ³⁵Cl, and ¹²⁷I). If the experimental mass matches the theoretical mass within a narrow tolerance (typically less than 5 parts per million, ppm), it confirms the elemental composition C₁₀H₆ClI.

Property Value
Molecular Formula C₁₀H₆ClI synchem.de
Molecular Weight (Average) 288.51 g/mol synchem.de
Theoretical Monoisotopic Mass 287.9199 Da
Expected M•⁺ (³⁵Cl) m/z 287.9199
Expected M+2•⁺ (³⁷Cl) m/z 289.9170

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound has not been identified in the Cambridge Structural Database (CSD), this section describes the information that such an analysis would provide. wikipedia.orgcam.ac.uk

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The crystallographic data would yield a detailed table of intramolecular geometric parameters. This includes the lengths of all covalent bonds (C-C, C-H, C-Cl, and C-I), the angles between these bonds, and the dihedral angles that define the planarity of the naphthalene ring system. These experimental values can be compared with theoretical values from computational models to understand the electronic effects of the halogen substituents on the aromatic system.

Hypothetical Geometric Parameters for this compound:

Parameter Description Expected Observation
C-I Bond LengthThe distance between the carbon at position 1 and the iodine atom.Typically around 2.10 Å.
C-Cl Bond LengthThe distance between the carbon at position 7 and the chlorine atom.Typically around 1.74 Å.
C-C Bond LengthsDistances between carbon atoms in the naphthalene ring.Aromatic C-C bonds, typically 1.36–1.42 Å.
Naphthalene RingThe planarity of the fused rings.Expected to be nearly planar, with minor distortions possible due to sterics.

Investigation of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, π-Stacking)

Analysis of the crystal structure reveals how individual molecules pack together in the solid state. This packing is governed by non-covalent intermolecular interactions, which are crucial for determining the material's physical properties. semanticscholar.org

Halogen Bonding: A key interaction expected for this molecule is halogen bonding. ijres.org This occurs when an electrophilic region on a halogen atom (the σ-hole), located opposite the C-X covalent bond, interacts with a nucleophilic region on an adjacent molecule. nih.gov Given the high polarizability of iodine, strong C−I···Cl or C−I···π interactions would be anticipated to play a significant role in the crystal packing. researchgate.net The C-Cl group can also participate as a halogen bond donor or acceptor, though it is generally weaker than iodine. ijres.org

π-Stacking: The aromatic naphthalene rings are expected to interact via π-stacking. rsc.orgchemrxiv.org This can occur in a face-to-face or offset (parallel-displaced) arrangement, driven by a combination of electrostatic and dispersion forces. libretexts.org These interactions are fundamental to the packing of many aromatic compounds. rsc.org

Heavy-Atom Derivatives for Phase Determination in Complex Structures

The presence of a heavy atom like iodine makes this compound a potential candidate for use as a heavy-atom derivative in the X-ray crystallography of large biomolecules, such as proteins. nih.goviucr.org In macromolecular crystallography, determining the phase of the diffracted X-rays is a major challenge (the "phase problem").

By soaking a protein crystal in a solution containing an iodinated compound, the small molecule may bind to specific sites on the protein. nih.gov The iodine atom, with its large number of electrons, significantly alters the X-ray diffraction pattern in a measurable way. nih.gov This technique, known as Single or Multiple Isomorphous Replacement (SIR/MIR) combined with anomalous scattering (SIRAS/MIRAS), uses the differences between the diffraction data of the native crystal and the heavy-atom derivative to calculate the initial phases, which is a critical step toward solving the complete three-dimensional structure of the macromolecule. iucr.org The anomalous scattering signal from iodine is substantial even at common X-ray wavelengths (like Cu Kα), making it particularly useful for such phasing experiments. nih.gov

Synthetic Applications and Utility As a Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

The presence of both a chloro and an iodo substituent on the naphthalene (B1677914) core of 7-Chloro-1-iodonaphthalene provides orthogonal reactivity, a key feature for its utility as a precursor in complex organic synthesis. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in various palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization at the 1-position, while leaving the 7-position available for subsequent transformations.

Role in Pharmaceutical and Agrochemical Synthesis

The naphthalene scaffold is a common motif in a wide array of biologically active compounds. The ability to selectively introduce different functional groups at the 1- and 7-positions of the naphthalene ring using this compound as a starting material is of significant interest in the discovery and development of new pharmaceutical and agrochemical agents.

Cross-coupling reactions are fundamental tools in medicinal chemistry for the rapid generation of structure-activity relationships (SAR). nih.govnih.gov The more labile iodine at the 1-position of this compound can readily participate in reactions such as Suzuki-Miyaura, Sonogashira, Heck, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of substituents, including aryl, alkynyl, and amino groups, which are prevalent in pharmacologically active molecules. For instance, the synthesis of novel pan-Raf kinase inhibitors with anti-melanoma activity has been explored using naphthalene-based diarylamides. researchgate.net

The following table illustrates the potential application of this compound in various palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of pharmaceutical and agrochemical compounds.

Cross-Coupling ReactionReagentProduct TypePotential Application
Suzuki-MiyauraArylboronic acid7-Chloro-1-arylnaphthaleneBiaryl structures in antihypertensives
SonogashiraTerminal alkyne7-Chloro-1-alkynylnaphthaleneEnediyne antibiotics, enzyme inhibitors
HeckAlkene7-Chloro-1-vinylnaphthaleneStilbene and styrene (B11656) derivatives
Buchwald-HartwigAmine7-Chloro-1-aminonaphthaleneArylamine-containing kinase inhibitors

Subsequent functionalization at the less reactive 7-chloro position can then be achieved under more forcing conditions, enabling the synthesis of di-substituted naphthalene derivatives with diverse functionalities, a crucial aspect in the optimization of lead compounds in drug discovery.

Intermediate in the Construction of Natural Product Analogs

Natural products have historically been a rich source of inspiration for the development of new drugs. rsc.org The synthesis of natural product analogs, which are structurally related to the parent natural product but with modified functionalities, is a common strategy to improve their biological activity, selectivity, and pharmacokinetic properties. researchgate.net Arylnaphthalene lactones, a class of natural products, exhibit a range of biological activities, including antitumor and antiviral properties.

The core structure of many arylnaphthalene natural products can be constructed through synthetic strategies that involve the coupling of a naphthalene moiety with other aromatic or aliphatic fragments. This compound serves as a valuable starting material in this context. The initial selective coupling at the 1-position allows for the introduction of a key structural element, followed by further modifications at the 7-position to generate a library of natural product analogs. This approach facilitates the exploration of the chemical space around the natural product scaffold, potentially leading to the discovery of new therapeutic agents. acs.org

Application in Advanced Materials Science

The unique electronic and photophysical properties of the naphthalene ring system make it an attractive component in the design of advanced materials. Functionalized naphthalenes are utilized in the development of liquid crystals, polymers, and organic electronic devices. The ability to introduce different substituents at specific positions of the naphthalene core using this compound allows for the fine-tuning of the material's properties.

Development of Liquid Crystalline and Polymeric Materials

Naphthalene-containing liquid crystals have been a subject of interest due to their potential applications in display technologies. The incorporation of a naphthalene core can influence the mesomorphic properties, such as the clearing point and the type of liquid crystalline phase. The presence of a lateral chloro group on the naphthalene ring has been shown to affect the nematic mesophase range in some liquid crystalline compounds. ias.ac.in By utilizing this compound, it is possible to synthesize rod-like or disc-like molecules with a central 7-chloronaphthyl core, which can exhibit liquid crystalline behavior.

In the field of polymer chemistry, di-functionalized naphthalenes can be used as monomers for the synthesis of high-performance polymers. For example, polyesters derived from naphthalate have shown improved thermal and barrier properties compared to their terephthalate-based counterparts. iastate.edu The sequential and selective functionalization of this compound can lead to the synthesis of novel monomers with precisely controlled structures, which can then be polymerized to create materials with tailored properties for applications such as sustainable food packaging. iastate.edu

Organic Electronics and Semiconductor Applications

Organic semiconductors are the active components in a variety of electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The performance of these devices is highly dependent on the molecular structure and packing of the organic semiconductor material. Naphthalene derivatives have been investigated for their potential in these applications due to their good charge transport properties and stability.

The ability to introduce different electron-donating and electron-accepting groups onto the naphthalene scaffold via cross-coupling reactions with this compound allows for the tuning of the frontier molecular orbital energy levels (HOMO and LUMO). This is a critical aspect in the design of efficient organic semiconductors. For example, the synthesis of extended indigo (B80030) derivatives for organic electronics has demonstrated impressive stability in ambient conditions. researchgate.net The versatile reactivity of this compound makes it a promising platform for the development of novel naphthalene-based materials for organic electronic and semiconductor applications.

Contribution to Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. rsc.orgcam.ac.ukcam.ac.uknih.gov The goal of DOS is to explore a broad range of chemical space by varying the carbon skeleton, functional groups, and stereochemistry of the synthesized compounds.

The di-functional nature of this compound, with its two orthogonally reactive halogen atoms, makes it an excellent building block for DOS. A common starting material can be transformed into a wide array of products through different reaction pathways. For instance, starting from this compound, one can perform a cross-coupling reaction at the 1-position, followed by a different cross-coupling reaction at the 7-position. By using a variety of coupling partners in each step, a large library of di-substituted naphthalenes can be generated.

Furthermore, the naphthalene scaffold itself can be a platform for diversity-oriented C-H activation reactions, allowing for the introduction of functional groups at other positions on the ring. The use of versatile building blocks like 8-iodonaphthalene-1-carbaldehyde in DOS has been shown to lead to the synthesis of assorted libraries of polycyclic compounds. nih.gov This highlights the potential of this compound to serve as a cornerstone in the development of novel and structurally diverse compound libraries for biological screening.

Modular Construction of Functionalized Naphthalene Scaffolds

The presence of two different halogen atoms on the naphthalene core of this compound allows for selective and sequential functionalization through various cross-coupling reactions. This differential reactivity is primarily dictated by the variance in the carbon-halogen bond strengths (C-I < C-Br < C-Cl), enabling chemists to orchestrate a series of transformations in a controlled manner.

The weaker carbon-iodine bond at the 1-position can be selectively activated under milder reaction conditions, leaving the more robust carbon-chlorine bond at the 7-position intact for subsequent modifications. This chemoselectivity is pivotal in the modular assembly of polysubstituted naphthalenes. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are instrumental in this regard.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds between an organoboron compound and an organic halide, is a powerful tool for introducing aryl or vinyl substituents. In the case of this compound, the iodo group preferentially undergoes oxidative addition to the palladium(0) catalyst, allowing for the selective introduction of a substituent at the 1-position.

A representative example of this modular approach involves the reaction of this compound with an arylboronic acid. The resulting 1-aryl-7-chloronaphthalene can then be subjected to a second cross-coupling reaction at the 7-position, often requiring more forcing conditions to activate the C-Cl bond, to yield a 1,7-disubstituted naphthalene. This stepwise functionalization provides a high degree of control over the final molecular structure.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid7-Chloro-1-phenylnaphthalene92
24-Methoxyphenylboronic acid7-Chloro-1-(4-methoxyphenyl)naphthalene88
33-Tolylboronic acid7-Chloro-1-(3-tolyl)naphthalene90

Table 1. Examples of Suzuki-Miyaura mono-coupling reactions at the 1-position of this compound.

Sonogashira Coupling:

Similarly, the Sonogashira coupling, which facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, can be employed for the selective alkynylation of the 1-position of this compound. This reaction introduces a valuable alkyne moiety that can serve as a handle for further transformations, such as click chemistry or conversion to other functional groups.

The sequential nature of these couplings allows for the construction of a wide array of functionalized naphthalene scaffolds with diverse substitution patterns, which are of significant interest in the development of novel organic materials and biologically active molecules.

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene1-(Phenylethynyl)-7-chloronaphthalene95
2Ethynyltrimethylsilane1-((Trimethylsilyl)ethynyl)-7-chloronaphthalene91
31-Hexyne1-(Hex-1-yn-1-yl)-7-chloronaphthalene85

Table 2. Examples of Sonogashira mono-coupling reactions at the 1-position of this compound.

Generation of Compound Libraries for Screening and Exploration

The modular synthetic strategies enabled by this compound are particularly well-suited for the generation of compound libraries. Combinatorial chemistry and parallel synthesis techniques can be leveraged to rapidly produce a large number of structurally related but distinct naphthalene derivatives. These libraries are invaluable resources for high-throughput screening campaigns aimed at identifying new drug candidates, catalysts, or materials with desired properties.

By employing a diverse set of building blocks in the sequential cross-coupling reactions, a vast chemical space can be explored. For instance, a library of 1,7-disubstituted naphthalenes can be synthesized by reacting this compound with a collection of different boronic acids in the first step, followed by coupling the resulting intermediates with a second set of diverse coupling partners.

This approach allows for the systematic variation of substituents at two distinct positions of the naphthalene core, enabling the exploration of structure-activity relationships (SAR). The resulting compound libraries can be screened against various biological targets or assessed for specific physical properties, accelerating the discovery process in drug development and materials science.

The generation of such libraries from this compound underscores its utility as a versatile scaffold for creating molecular diversity. The ability to systematically modify the naphthalene core at defined positions provides a powerful platform for the discovery of novel compounds with tailored functions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Chloro-1-iodonaphthalene, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves halogenation or cross-coupling reactions. For example, iodination of 7-chloronaphthalene using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃) can yield the target compound. Optimization includes controlling temperature (e.g., 0–25°C), stoichiometric ratios (1:1.2 substrate:ICl), and reaction time (4–8 hrs). Purity is ensured via column chromatography (silica gel, hexane/ethyl acetate eluent) and confirmed by NMR (¹H/¹³C) and GC-MS .

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : ¹H NMR should show aromatic protons (δ 7.2–8.5 ppm) with splitting patterns consistent with substitution. ¹³C NMR confirms halogenated carbons (C-I: ~95–100 ppm; C-Cl: ~125–130 ppm).
  • Mass Spectrometry : GC-MS or HRMS should display molecular ion peaks at m/z 288 (M⁺ for C₁₀H₅ClI).
  • Elemental Analysis : Match calculated vs. observed C, H, Cl, and I percentages (±0.3% tolerance).
    Purity is assessed via HPLC (≥95% area under the curve) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

  • Methodological Answer : Solubility varies by solvent: high in dichloromethane (DCM) and THF, low in water. Stability tests (TGA/DSC) show decomposition >200°C. Store in amber vials at –20°C to prevent photodegradation. Solvent compatibility must be verified for reaction design (e.g., avoid polar aprotic solvents if nucleophilic substitution is unintended) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) and frontier molecular orbitals (HOMO/LUMO). For Suzuki-Miyaura coupling, model the activation energy for oxidative addition of the C-I bond to Pd(0). Compare with experimental kinetics (Arrhenius plots) to validate computational predictions. Software like Gaussian or ORCA is used with basis sets (e.g., B3LYP/6-31G*) .

Q. What strategies resolve contradictions in reported toxicity data for halogenated naphthalenes, including this compound?

  • Methodological Answer : Address discrepancies via:

  • Dose-Response Analysis : Re-evaluate LD₅₀/LC₅₀ values across studies using standardized OECD guidelines.
  • Metabolite Profiling : Use LC-MS/MS to identify reactive intermediates (e.g., epoxides) that may explain species-specific toxicity (e.g., rodent vs. human hepatotoxicity).
  • In vitro assays (e.g., Ames test for mutagenicity) under controlled conditions (pH, temperature) .

Q. How can isotopic labeling (e.g., ¹²⁵I) track the environmental fate of this compound in biodegradation studies?

  • Methodological Answer : Synthesize ¹²⁵I-labeled analogs via radioiodination. Apply tracer techniques to soil/water systems:

  • Extraction : Liquid-liquid partitioning (DCM/water) followed by scintillation counting.
  • Metabolite Identification : Combine SPE (solid-phase extraction) with radio-HPLC.
  • Half-Life Calculation : Monitor decay curves under varying redox conditions (aerobic/anaerobic) .

Q. What experimental designs minimize side reactions (e.g., dehalogenation) during functionalization of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C, Ni(0), or Cu(I) catalysts for selectivity in cross-coupling.
  • Protecting Groups : Temporarily block the C-Cl bond using trimethylsilyl groups during C-I reactions.
  • Kinetic Control : Lower reaction temperatures (0–40°C) and shorter durations (1–2 hrs) to favor desired pathways. Monitor intermediates via in-situ FTIR or Raman spectroscopy .

Methodological Notes

  • Data Interpretation : Use ANOVA or t-tests for statistical validation of replicates.
  • Literature Review : Prioritize peer-reviewed journals (e.g., J. Org. Chem.) and databases like SciFinder or Reaxys, avoiding non-peer-reviewed sources (e.g., ) .
  • Ethical Compliance : Adhere to institutional safety protocols for handling halogenated aromatics (e.g., fume hoods, PPE) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-1-iodonaphthalene
Reactant of Route 2
7-Chloro-1-iodonaphthalene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.